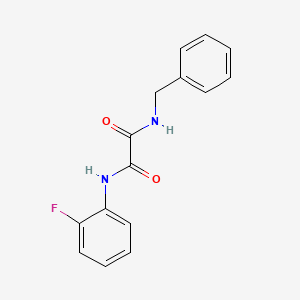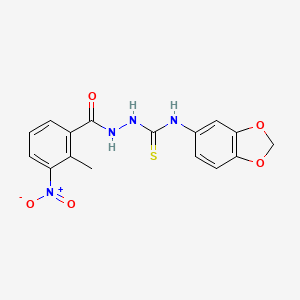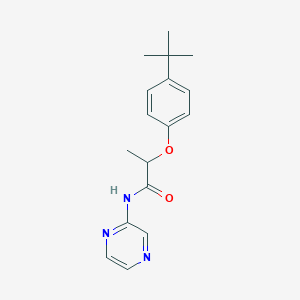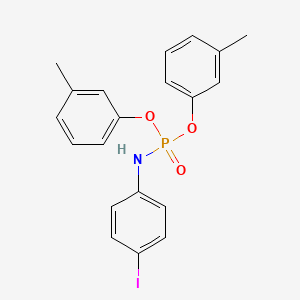![molecular formula C20H15ClN2O6 B4740402 4-[3-(4-chlorophenoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4740402.png)
4-[3-(4-chlorophenoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione
Overview
Description
4-[3-(4-chlorophenoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.02,6]decane-3,5-dione is a synthetic organic compound with a unique structure that combines multiple functional groups. The compound's molecular framework includes phenyl rings, ether and nitro groups, and a tricyclic core, making it of interest for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(4-chlorophenoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.02,6]decane-3,5-dione typically involves a multi-step process:
Formation of the chlorophenoxy intermediate: : This step involves the chlorination of a phenol derivative to introduce the chloro substituent.
Nitration: : The nitration of the chlorophenoxy intermediate to introduce the nitro group.
Cyclization and formation of the tricyclic core: : Cyclization reactions are carried out under controlled conditions to form the tricyclic structure incorporating ether and azatricyclo frameworks.
Industrial Production Methods: Industrial production methods may involve optimization of these synthetic routes for scalability, focusing on yield, purity, and cost-effectiveness. Methods such as continuous flow synthesis and catalytic processes might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions It Undergoes: 4-[3-(4-chlorophenoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.02,6]decane-3,5-dione undergoes various chemical reactions:
Oxidation: : The compound can be oxidized, modifying the functional groups attached to the aromatic rings.
Reduction: : The nitro group can be reduced to an amine under certain conditions.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Strong oxidizing agents like potassium permanganate.
Reduction: : Catalytic hydrogenation or metal-based reductants.
Substitution: : Various electrophiles or nucleophiles under appropriate conditions.
Major Products Formed
From Oxidation: : Possible formation of quinones or other oxidized derivatives.
From Reduction: : Conversion of nitro group to amine derivatives.
From Substitution: : New substituted phenyl derivatives.
Scientific Research Applications
4-[3-(4-chlorophenoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.02,6]decane-3,5-dione finds applications across multiple fields:
Chemistry: : As a reagent in the synthesis of more complex molecules.
Biology: : Potential bioactive compound for studying cell signaling pathways.
Medicine: : Investigated for therapeutic effects, possibly as an anti-cancer or anti-microbial agent.
Industry: : Used in the development of advanced materials or as a catalyst in chemical processes.
Mechanism of Action
The compound exerts its effects through interactions at the molecular level:
Molecular Targets: : The specific molecular targets are under investigation, but may include proteins involved in cellular signaling.
Pathways Involved: : The pathways modulated by the compound could involve disruption of enzyme activity or altering receptor binding.
Comparison with Similar Compounds
4-[3-(4-chlorophenoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.02,6]decane-3,5-dione can be compared with similar compounds in terms of structure and reactivity:
Similar Compounds: : Other nitro-substituted phenyl derivatives, tricyclic azatricyclo compounds.
Uniqueness: : The combination of a nitro group, chlorophenyl moiety, and the tricyclic core imparts unique chemical and biological properties not commonly found in other compounds.
4-[3-(4-chlorophenoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.02,6
Properties
IUPAC Name |
2-[3-(4-chlorophenoxy)-5-nitrophenyl]-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O6/c21-10-1-3-13(4-2-10)28-14-8-11(7-12(9-14)23(26)27)22-19(24)17-15-5-6-16(29-15)18(17)20(22)25/h1-4,7-9,15-18H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTQFAQAAWCIGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3C(C1O2)C(=O)N(C3=O)C4=CC(=CC(=C4)OC5=CC=C(C=C5)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-[(2-methylcyclopentyl)oxy]-2-propanol dihydrochloride](/img/structure/B4740322.png)
![5-{[(4-fluorobenzyl)thio]methyl}-4-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4740330.png)

![2-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B4740344.png)

![2-[(4-amino-5-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B4740352.png)
![N-{[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl}-3,5-dimethoxybenzamide](/img/structure/B4740362.png)
methanone](/img/structure/B4740369.png)

![5-ethyl-N-[3-(1H-imidazol-1-yl)propyl]thiophene-3-carboxamide](/img/structure/B4740396.png)

![5-({[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4740412.png)
![1-Benzyl-4-[(5-bromo-2-methoxyphenyl)methyl]piperazine](/img/structure/B4740415.png)

